molecular formula C9H11BrClN B1404698 (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride CAS No. 370861-68-0

(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride

Cat. No. B1404698
CAS RN: 370861-68-0
M. Wt: 248.55 g/mol
InChI Key: ZYIZCCGZFWRSTN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride, also known as 2S-Br-IH, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of indene, a cyclic hydrocarbon, and is composed of a bromine atom and a hydrochloride group. 2S-Br-IH has been used in a variety of studies, including those related to drug discovery, chemical synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Metabolism Studies

  • In Vivo Metabolism of Psychoactive Phenethylamines: Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing insights into metabolic pathways for such compounds, which may be relevant to understanding the metabolism of related structures like (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride (Kanamori et al., 2002).

Synthesis and Structural Analysis

  • Creation of New Compounds and Structural Analysis: Wang et al. (2008) synthesized a new Schiff base compound using a method that could potentially be applied to the synthesis of compounds like this compound, contributing to the field of structural chemistry (Wang et al., 2008).

Pharmaceutical Research

  • Antihypertensive Activity of Related Compounds: Sharma et al. (2010) synthesized derivatives of benzimidazol-5-ylamine that showed potent antihypertensive effects. This research into structurally similar compounds may provide a framework for exploring the potential pharmaceutical applications of this compound (Sharma et al., 2010).

Antimicrobial and Antiviral Research

  • Antiviral and Antimicrobial Properties: Tirlapur et al. (2010) examined benzofuran derivatives for their antimicrobial and antiviral properties. Research on similar compounds could inform the potential use of this compound in these areas (Tirlapur et al., 2010).

Application in Catalysis

  • Use in Catalysis: Ross et al. (2015) synthesized various indenylethylamines for use as ligand precursors in titanium complexes. This suggests possible applications of this compound in catalysis (Ross et al., 2015).

properties

IUPAC Name

(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZCCGZFWRSTN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CC2=C1C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370861-68-0
Record name (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Reactant of Route 5
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Reactant of Route 6
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.